2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-3-4-8-15(14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-9-5-6-10-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJAKPRHCYUTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrazinone ring, a sulfanyl group, and an N-(2-methylphenyl)acetamide moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O3S
- Molecular Weight : Approximately 373.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects by:
- Inhibiting Enzyme Activity : The compound may bind to specific enzymes, altering their activity and thereby influencing metabolic pathways.
- Modulating Receptor Function : Interaction with receptors could lead to changes in cell signaling, impacting processes such as apoptosis and proliferation.
Biological Activity
Research indicates several potential therapeutic effects of this compound:
- Anticancer Activity : Preliminary data suggest that the compound may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Properties : Some studies have indicated that similar compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, although detailed studies are required to confirm this.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | Similar pyrazinone and sulfanyl groups | Contains a chloro substituent which may affect reactivity |
| N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Chlorine substituent on methoxy group | Different halogen may influence biological activity |
| 1,2-bis-sulfonamide derivatives | Sulfonamide linkage instead of sulfanyl | Offers different reactivity profiles due to sulfonamide functionality |
Case Studies and Research Findings
- Study on Anticancer Properties : A study involving various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound might inhibit specific kinases involved in cancer progression, leading to reduced phosphorylation of key proteins associated with cell survival.
Comparison with Similar Compounds
2-[4-(3,4-Difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
- Structural Differences: The pyrazinone ring is substituted with a 3,4-difluorophenyl group instead of 2-methoxyphenyl. The acetamide moiety is linked to a 3-methylphenyl group rather than 2-methylphenyl.
Table 1: Pyrazinone-Based Analogs
| Compound Name | Pyrazinone Substituent | Acetamide Substituent | Key Features |
|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | 2-Methylphenyl | Methoxy enhances lipophilicity |
| 2-[4-(3,4-Difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | 3,4-Difluorophenyl | 3-Methylphenyl | Fluorine improves stability |
Triazole-Linked Acetamides
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Structural Differences: Replaces the pyrazinone core with a 1,2,4-triazole ring. The acetamide is linked to a 2-chlorophenyl group, and a methylsulfanyl-benzyl group adds steric bulk.
- The methylsulfanyl group may increase solubility in nonpolar environments .
2-[[4-Amino-5-(2-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Butylphenyl)acetamide
- Structural Differences: Features a 4-amino-triazole core with a 2-chlorophenyl substituent and a 4-butylphenyl acetamide group.
- Implications: The amino group on the triazole could facilitate protonation at physiological pH, influencing bioavailability. The butylphenyl group enhances lipophilicity, which may affect membrane permeability .
Table 2: Triazole-Based Analogs
Methoxyphenyl-Containing Acetamides
2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
SirReal2 (2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide)
- Structural Differences: Uses a pyrimidine-thiazole scaffold instead of pyrazinone.
- Implications: Demonstrated SIRT2 inhibitory activity, suggesting that the target compound’s methoxyphenyl and pyrazinone groups could similarly modulate sirtuin interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
